2,6-Diisopropylaniline 2,6-Diisopropylaniline 2,6-Diisopropylaniline is an aromatic amine. It reacts with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species. This reaction involves the elimination of TMS (Trimethylsilane).
2,6-Diisopropylaniline is an amine. It undergoes condensation with triacetylmethane in toluene in the presence of p-toluenesulfonic acid provides 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione.
2,6-Diisopropylaniline on condensation with triacetylmethane in toluene in the presence of p-toluenesulfonic acid provides 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione.

Brand Name: Vulcanchem
CAS No.: 24544-04-5
VCID: VC20852116
InChI: InChI=1S/C12H19N/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3
SMILES: CC(C)C1=C(C(=CC=C1)C(C)C)N
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol

2,6-Diisopropylaniline

CAS No.: 24544-04-5

Cat. No.: VC20852116

Molecular Formula: C12H19N

Molecular Weight: 177.29 g/mol

* For research use only. Not for human or veterinary use.

2,6-Diisopropylaniline - 24544-04-5

Specification

Description 2,6-Diisopropylaniline is an aromatic amine. It reacts with bis(trimethylsilylmethyl)yttrium complexes supported by bulky amidopyridinate (Ap) and amidinate (Amd) ligands to afford yttrium alkyl anilido species. This reaction involves the elimination of TMS (Trimethylsilane).
2,6-Diisopropylaniline is an amine. It undergoes condensation with triacetylmethane in toluene in the presence of p-toluenesulfonic acid provides 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione.
2,6-Diisopropylaniline on condensation with triacetylmethane in toluene in the presence of p-toluenesulfonic acid provides 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione.

CAS No. 24544-04-5
Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
IUPAC Name 2,6-di(propan-2-yl)aniline
Standard InChI InChI=1S/C12H19N/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3
Standard InChI Key WKBALTUBRZPIPZ-UHFFFAOYSA-N
SMILES CC(C)C1=C(C(=CC=C1)C(C)C)N
Canonical SMILES CC(C)C1=C(C(=CC=C1)C(C)C)N
Boiling Point 257.0 °C
Melting Point -45.0 °C

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